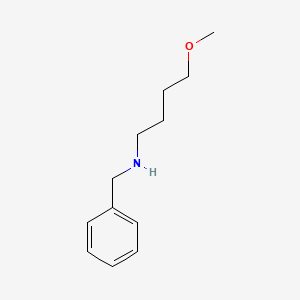

Benzyl(4-methoxybutyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-methoxybutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-14-10-6-5-9-13-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIFSANWQHBGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672583 | |

| Record name | N-Benzyl-4-methoxybutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489428-61-7 | |

| Record name | N-Benzyl-4-methoxybutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl 4 Methoxybutyl Amine and Analogous Structures

Reductive Amination Strategies for the Formation of the N-C Bond

Reductive amination stands out as a highly effective and widely used method for the synthesis of amines. This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. This one-pot reaction is favored for its efficiency and ability to minimize the formation of over-alkylated byproducts, a common issue with direct alkylation methods masterorganicchemistry.com. To synthesize Benzyl(4-methoxybutyl)amine via this route, 4-methoxybutanal (B3115671) would be reacted with benzylamine (B48309).

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a classic and green method for the reduction of the imine intermediate formed from the condensation of an aldehyde and an amine. This approach typically employs hydrogen gas as the reductant in the presence of a metal catalyst.

Detailed Research Findings: Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation, often requiring elevated pressures of hydrogen and moderate temperatures to proceed efficiently nih.govresearchgate.net. Other catalysts, such as platinum (Pt) and base metal catalysts like Raney Nickel, are also effective. The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727). A key advantage of catalytic hydrogenation is the clean nature of the reaction, with water being the only byproduct. However, a significant challenge can be the chemoselectivity, as the catalyst can also reduce other functional groups present in the molecule. For instance, in the synthesis of N-benzylamines, over-hydrogenation can sometimes lead to debenzylation, where the benzyl (B1604629) group is cleaved off nih.gov.

| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Typical Yield (%) | Reference |

| 5% Pd/C | 1-50 | 25-80 | Ethanol | 85-95 | nih.gov |

| Platinum(IV) oxide | 1-3 | 25 | Methanol | >90 | General Knowledge |

| Raney Nickel | 50-100 | 50-100 | Ethanol | 70-90 | nih.gov |

Reductive Amination with Borohydride (B1222165) Reagents

Borohydride reagents are a versatile and widely used class of reducing agents for reductive amination due to their mildness and selectivity.

Sodium Borohydride (NaBH₄): This is a cost-effective and readily available reagent. However, it can also reduce the starting aldehyde or ketone. To circumvent this, the reaction is often performed in a stepwise manner where the imine is pre-formed before the addition of NaBH₄ commonorganicchemistry.com. The reaction is typically carried out in protic solvents like methanol or ethanol commonorganicchemistry.com.

Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective than NaBH₄ and is particularly effective at reducing iminium ions in situ under mildly acidic conditions (pH 4-6), where the rate of imine formation is optimal masterorganicchemistry.com. Its reduced reactivity towards aldehydes and ketones at this pH range minimizes side reactions masterorganicchemistry.com. However, a significant drawback is the generation of toxic hydrogen cyanide gas if the reaction becomes too acidic.

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent has emerged as a popular choice for reductive amination due to its mildness, selectivity, and lack of toxicity compared to NaBH₃CN sigmaaldrich.cnharvard.edu. It is particularly effective for the reductive amination of a wide range of aldehydes and ketones with both primary and secondary amines sigmaaldrich.cn. The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) commonorganicchemistry.com. The presence of acetic acid, a byproduct of the reagent's reaction, can catalyze imine formation.

| Reagent | Solvent | Typical Conditions | Key Features |

| NaBH₄ | Methanol, Ethanol | Stepwise addition after imine formation | Cost-effective, can reduce carbonyls commonorganicchemistry.com |

| NaBH₃CN | Methanol | pH 4-6 | Selective for iminiums, toxic byproduct risk masterorganicchemistry.com |

| NaBH(OAc)₃ | DCM, DCE | One-pot, mild | Highly selective, non-toxic, broad scope sigmaaldrich.cnharvard.edu |

Reductive Amination via Titanium(IV) Isopropoxide Activation

Titanium(IV) isopropoxide [Ti(OiPr)₄] can be employed as a Lewis acid to facilitate reductive amination. It acts as a water scavenger, driving the equilibrium towards imine formation. This method is particularly useful for less reactive carbonyls or amines. The in situ generated imine can then be reduced by a suitable hydride reagent, such as sodium borohydride masterorganicchemistry.com. This approach offers an efficient one-pot procedure for the synthesis of secondary amines.

Alkylation Reactions in the Synthesis of this compound

Alkylation reactions provide a direct route to the formation of C-N bonds through the reaction of an amine with an alkylating agent. In the context of synthesizing this compound, this could involve the reaction of benzylamine with a 4-methoxybutyl halide or the reaction of 4-methoxybutylamine with a benzyl halide.

Nucleophilic Substitution with Benzyl Halides and Alkyl Halides

This method relies on the nucleophilic character of the amine's lone pair of electrons attacking an electrophilic carbon atom of an alkyl halide, displacing the halide in an SN2 reaction. For the synthesis of this compound, one could react benzylamine with a 4-methoxybutyl halide (e.g., 1-bromo-4-methoxybutane) or 4-methoxybutylamine with benzyl bromide researchgate.net.

Detailed Research Findings: The direct alkylation of amines with alkyl halides is often complicated by a lack of selectivity. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent alkylation to form a tertiary amine. This overalkylation can significantly reduce the yield of the desired secondary amine researchgate.net. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Selective Monoalkylation Techniques

To address the challenge of overalkylation, several strategies for selective monoalkylation have been developed.

Detailed Research Findings: One effective approach involves using a specific base and solvent system. For instance, the use of cesium carbonate (Cs₂CO₃) in anhydrous N,N-dimethylformamide (DMF) has been shown to promote the chemoselective mono-N-alkylation of primary benzylamines and anilines with a variety of alkyl halides researchgate.net. The success of this system is attributed to the ability of the cesium base to deprotonate the primary amine selectively and suppress the further deprotonation and subsequent alkylation of the secondary amine product researchgate.net. Another strategy involves using a large excess of the primary amine to statistically favor the mono-alkylation product. However, this can be impractical if the amine is valuable. The use of bulky alkylating agents or amines can also sterically hinder the second alkylation step. Furthermore, techniques involving protecting groups on the amine can ensure mono-alkylation, followed by a deprotection step.

| Method | Base | Solvent | Key Feature | Typical Selectivity (Mono:Di) |

| Cesium Carbonate Promoted | Cs₂CO₃ | DMF | High chemoselectivity for mono-alkylation researchgate.net | >95:5 |

| Excess Amine | - | Various | Statistical control | Dependent on excess |

| Use of Tosylates | K₂CO₃ | Acetonitrile | Tosylate as a good leaving group | Variable |

Multi-Component Reactions for Constructing the this compound Framework

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like this compound in a single step from three or more starting materials. mdpi.com This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. Several classical and modern MCRs can be adapted for the synthesis of substituted amines.

One of the most prominent MCRs for amine synthesis is the Mannich reaction . In its three-component variant, a non-enolizable aldehyde (such as benzaldehyde), a primary or secondary amine, and an enolizable carbonyl compound react to form a β-amino carbonyl compound, known as a Mannich base. nih.gov For the synthesis of this compound, a hypothetical Mannich-type reaction could involve benzaldehyde (B42025), 4-methoxybutylamine, and a suitable enolizable component, which would then require subsequent modification to yield the target structure.

The Strecker reaction is another foundational MCR that yields α-amino nitriles from the reaction of an aldehyde or ketone, an amine, and a cyanide source. nih.gov The resulting α-amino nitrile can then be hydrolyzed to an α-amino acid or reduced to a 1,2-diaminoalkane. While not a direct route to this compound, this reaction is fundamental in the synthesis of amine-containing building blocks. The generally accepted mechanism begins with the condensation of the amine and carbonyl compound to form an imine, which is then attacked by the cyanide nucleophile. nih.gov

The Ugi reaction is a four-component reaction (4CR) that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. nih.gov The versatility of the Ugi reaction allows for the incorporation of a wide range of substituents, making it a valuable tool for creating libraries of complex amine derivatives. A three-component version of the Ugi reaction (U-3CR) can also be employed, which proceeds without the carboxylic acid component to yield an α-aminoamide. nih.gov

More recent developments in MCRs include visible-light-mediated protocols. For instance, a three-component alkylation of imines (generated in situ from aldehydes and anilines) with unactivated alkyl iodides has been reported, offering a mild and versatile method for secondary amine synthesis. rsc.org

| Multi-Component Reaction | Components | Initial Product | Relevance to this compound Synthesis |

| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl | β-Amino carbonyl compound | Provides a framework for C-C and C-N bond formation. |

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide | α-Amino nitrile | A classic method for synthesizing α-substituted amines. |

| Ugi Reaction (4CR) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | Highly versatile for creating complex amine derivatives. |

| Visible-light Mediated 3CR | Benzaldehyde, Aniline, Alkyl Iodide | Secondary Amine | A modern, mild approach to secondary amine synthesis. rsc.org |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and environmental impact. For the synthesis of this compound via reductive amination, several parameters can be systematically varied.

Solvent: The choice of solvent can significantly influence the rate of imine formation and the efficacy of the reducing agent. For reductive aminations using STAB, aprotic solvents like DCE or THF are common. commonorganicchemistry.com For reactions with NaCNBH₃, protic solvents like methanol are often preferred. commonorganicchemistry.com In some cases, reactions can even be performed in water or under solvent-free conditions. organic-chemistry.org

Catalyst: In catalytic reductive aminations, the choice of catalyst and its loading are critical. For example, increasing the catalyst loading of a manganese pincer complex from 3 mol% to 5 mol% was shown to significantly improve both conversion and yield in an imine synthesis. researchgate.net Half-sandwich iridium complexes have been found to be effective for reductive amination at mild temperatures (37 °C). nih.gov

Temperature and Pressure: Reaction temperature can affect both the rate of reaction and the stability of the reactants and products. Lowering the temperature can sometimes decrease conversion rates. researchgate.net In catalytic hydrogenations, the pressure of hydrogen gas is a key parameter to optimize. High hydrogen pressure can sometimes lead to over-reduction of the imine product. researchgate.net

pH: The pH of the reaction medium is particularly important for reductive aminations, as the initial condensation to form the imine is often acid-catalyzed, while the hydride reduction step can be pH-dependent.

The following table summarizes key parameters and their typical effects on reductive amination reactions, which would be applicable to the synthesis of this compound.

| Parameter | Variable | General Effect on Reductive Amination | Reference Example |

| Reducing Agent | NaBH(OAc)₃ vs. NaCNBH₃ | NaBH(OAc)₃ is milder and more selective; NaCNBH₃ is effective in protic solvents. commonorganicchemistry.com | Use of NaBH(OAc)₃ in DCE for sensitive substrates. |

| Solvent | Toluene vs. Methanol | Toluene can lead to lower yields compared to alcohols in some systems. researchgate.net | A decrease in imine product yield was observed in toluene. researchgate.net |

| Catalyst Loading | 3 mol% vs. 5 mol% | Increasing catalyst loading can improve conversion and yield. researchgate.net | An increase from 3 to 5 mol% significantly improved yield. researchgate.net |

| Temperature | 80 °C vs. higher temps | Lower temperatures can lead to lower conversion. researchgate.net | Reduced conversion was observed at 80 °C. researchgate.net |

| Pressure (H₂) | Atmospheric vs. High Pressure | High pressure can lead to hydrogenation of the imine product. researchgate.net | Hydrogenated imine products were formed at 35 bar. researchgate.net |

By systematically optimizing these parameters, a high-yielding and selective synthesis of this compound can be achieved.

Chemical Reactivity and Transformation Pathways of Benzyl 4 Methoxybutyl Amine

Amine-Based Derivatization Reactions

The lone pair of electrons on the nitrogen atom of Benzyl(4-methoxybutyl)amine makes it nucleophilic, allowing it to readily participate in a variety of derivatization reactions.

Acylation and Sulfonylation of the Secondary Amine Functionality

Acylation: Secondary amines like this compound react with acylating agents such as acid chlorides and acid anhydrides to form N,N-disubstituted amides. This reaction, a form of nucleophilic acyl substitution, proceeds rapidly. The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) and deprotonation of the nitrogen results in the stable amide product. To drive the reaction to completion, a base like pyridine (B92270) or sodium hydroxide (B78521) is often added to neutralize the acidic byproduct (e.g., HCl) that is formed, which would otherwise protonate the starting amine and render it non-nucleophilic. organic-chemistry.orgtestbook.com This method is commonly known as the Schotten-Baumann reaction. wikipedia.orgjk-sci.com

Sulfonylation: In a similar manner, this compound can undergo sulfonylation when treated with sulfonyl chlorides. This reaction yields a sulfonamide, a functional group of significant interest in medicinal chemistry. cbijournal.com The reaction mechanism is analogous to acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. jk-sci.com As with acylation, a base is typically required to scavenge the generated acid. cbijournal.com

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | N-Benzyl-N-(4-methoxybutyl)amide | Aprotic solvent, base (e.g., pyridine, triethylamine) |

| Acylation | Acid Anhydride ((RCO)₂O) | N-Benzyl-N-(4-methoxybutyl)amide | Heat, optional catalyst |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-Benzyl-N-(4-methoxybutyl)sulfonamide | Aprotic solvent, base (e.g., pyridine) |

Formation of Imines and Schiff Bases

The reaction of secondary amines with aldehydes and ketones differs significantly from that of primary amines. While primary amines react with carbonyl compounds to form stable, neutral products called imines (or Schiff bases) chemistrysteps.com, secondary amines like this compound cannot form a neutral C=N double bond because they lack a second proton on the nitrogen atom to be eliminated.

Instead, the reaction of a secondary amine with an aldehyde or ketone under acidic catalysis leads to the formation of a positively charged intermediate known as an iminium ion . chemistrysteps.comwikipedia.orglibretexts.org This process begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Protonation of the hydroxyl group converts it into a good leaving group (water), which is then eliminated to form the C=N double bond of the iminium ion. chemistrysteps.comlibretexts.org

If the original carbonyl compound has an α-hydrogen (a hydrogen on the carbon adjacent to the carbonyl group), a base can remove this proton, leading to the formation of a neutral species called an enamine . libretexts.orgchemistrysteps.commasterorganicchemistry.com The enamine is a structural isomer of the iminium ion and exists in equilibrium with it.

N-Deprotection Methodologies for this compound Derivatives

In organic synthesis, the benzyl (B1604629) group is frequently used as a protecting group for amines. Its removal, or debenzylation, is a critical step in many synthetic routes. Several methods are available for the N-debenzylation of derivatives of this compound.

Enzymatic N-Debenzylation utilizing Laccase/TEMPO Systems

A green and highly selective method for N-debenzylation involves the use of a laccase enzyme in combination with a mediator, typically (2,2,6,6-tetramethyl-1-piperidyl)oxyl, known as TEMPO. uniovi.esrsc.org Laccases are multi-copper oxidases that use molecular oxygen as the oxidant, producing water as the only byproduct. uniovi.es

In this system, the laccase oxidizes TEMPO to its corresponding oxoammonium ion. nih.govnih.gov This highly reactive species then oxidizes the N-benzyl amine to an iminium ion, while TEMPO is reduced to its hydroxylamine (B1172632) form. The laccase then re-oxidizes the hydroxylamine back to the radical form, completing the catalytic cycle. nih.gov The intermediate iminium ion is subsequently hydrolyzed to yield the debenzylated secondary amine and benzaldehyde (B42025). This enzymatic method is valued for its mild reaction conditions (typically at room temperature and pH 5) and high chemoselectivity, often leaving other sensitive functional groups untouched. rsc.orgmdpi.comtus.ie

Catalytic Hydrogenolysis of N-Benzyl Groups

Catalytic hydrogenolysis is a classic and widely employed method for cleaving N-benzyl groups. researchgate.net The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). nih.govacs.org

The mechanism involves the adsorption of the N-benzyl amine and hydrogen onto the surface of the palladium catalyst. The catalyst facilitates the cleavage of the carbon-nitrogen bond, resulting in the formation of the deprotected amine and toluene. The efficiency of the reaction can be influenced by factors such as solvent, pressure, and temperature. nih.gov Sometimes, additives are used to prevent catalyst poisoning by the amine product. nih.gov A combination of Pd/C and palladium hydroxide on carbon (Pearlman's catalyst) has been reported to be a more efficient catalyst system for some debenzylations. tandfonline.comtandfonline.com Transfer hydrogenolysis, using a hydrogen donor like ammonium (B1175870) formate (B1220265) instead of H₂ gas, is another common variation of this method. researchgate.net

Table 2: Comparison of N-Debenzylation Methods

| Method | Catalyst/Reagent | Oxidant/H₂ Source | Key Features |

|---|---|---|---|

| Enzymatic | Laccase/TEMPO | O₂ (from air) | Mild conditions, high chemoselectivity, environmentally friendly. uniovi.esrsc.org |

| Catalytic Hydrogenolysis | Pd/C, Pd(OH)₂/C | H₂ gas | Widely used, effective, can be slow, potential for catalyst poisoning. nih.govacs.org |

| Transfer Hydrogenolysis | Pd/C | Ammonium Formate | Avoids use of flammable H₂ gas, mild conditions. researchgate.net |

Transformations Involving the Methoxybutyl Moiety

The methoxybutyl portion of the molecule contains an ether linkage, which is generally stable but can be cleaved under specific, often harsh, conditions.

The most common method for cleaving alkyl ethers is treatment with strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com A nucleophile (Br⁻ or I⁻) then attacks one of the adjacent carbon atoms. For a primary alkyl ether like the methoxybutyl group, this attack occurs via an Sₙ2 mechanism. libretexts.org The nucleophile will attack the less sterically hindered carbon, which in this case is the methyl group, leading to the formation of 4-butoxybenzylamine (B1267068) and a methyl halide. If excess acid is used, the initially formed alcohol can be further converted to an alkyl halide. libretexts.org

Another powerful reagent for ether cleavage is the Lewis acid boron tribromide (BBr₃). researchgate.net This method is particularly effective for cleaving methyl ethers and often proceeds under milder conditions than strong mineral acids.

Ether Cleavage Reactions

The methoxy (B1213986) group on the butyl chain of this compound represents a stable alkyl ether linkage. Unlike p-methoxybenzyl (PMB) ethers, which can be cleaved under relatively mild oxidative conditions due to the electronic nature of the benzyl group, the cleavage of this simple alkyl ether typically requires more stringent conditions. The reaction involves the protonation of the ether oxygen followed by nucleophilic attack by a strong nucleophile, leading to the formation of an alcohol and a methyl halide.

Common reagents for the cleavage of simple alkyl ethers are strong protic acids in combination with a halide source, or Lewis acids.

| Reagent | Description | Product |

| Hydrogen Bromide (HBr) | A strong acid that protonates the ether oxygen, followed by nucleophilic attack by the bromide ion. | 4-(Benzylamino)butan-1-ol and Methyl bromide |

| Boron Tribromide (BBr₃) | A powerful Lewis acid that coordinates to the ether oxygen, facilitating cleavage. It is effective for cleaving aryl and alkyl ethers. | 4-(Benzylamino)butan-1-ol |

| Hydrogen Iodide (HI) | Similar to HBr, it is a strong acid that readily cleaves ethers. | 4-(Benzylamino)butan-1-ol and Methyl iodide |

These reactions effectively deprotect the methoxy group, yielding the corresponding primary alcohol, 4-(benzylamino)butan-1-ol, which can then be used in subsequent synthetic steps.

Functional Group Interconversions on the Alkyl Chain

Functional group interconversions on the 4-methoxybutyl chain primarily involve transformations of the terminal methoxy group. As a stable ether, direct conversion to other functional groups is challenging without first cleaving it. Therefore, most interconversions on this chain are multi-step processes that begin with the ether cleavage described in the previous section to yield 4-(benzylamino)butan-1-ol. Once the primary alcohol is unmasked, it serves as a versatile precursor for various other functional groups. solubilityofthings.comvanderbilt.eduorganic-chemistry.orgimperial.ac.uk

Key transformations starting from the alcohol intermediate include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. solubilityofthings.comimperial.ac.uk

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen (Cl, Br, I) to form a haloalkane, which is a useful intermediate for nucleophilic substitution reactions. ub.edu

The table below outlines potential two-step interconversions starting from this compound.

| Initial Reagent (Step 1: Ether Cleavage) | Intermediate | Reagent (Step 2: Interconversion) | Final Product |

| HBr or BBr₃ | 4-(Benzylamino)butan-1-ol | Pyridinium chlorochromate (PCC) | 4-(Benzylamino)butanal |

| HBr or BBr₃ | 4-(Benzylamino)butan-1-ol | Potassium permanganate (B83412) (KMnO₄) | 4-(Benzylamino)butanoic acid |

| HBr or BBr₃ | 4-(Benzylamino)butan-1-ol | Thionyl chloride (SOCl₂) | Benzyl(4-chlorobutyl)amine |

| HBr or BBr₃ | 4-(Benzylamino)butan-1-ol | Phosphorus tribromide (PBr₃) | Benzyl(4-bromobutyl)amine |

Reactivity of the Benzyl Moieties in this compound

The benzyl group in this compound contains two reactive sites: the aromatic ring and the benzylic carbon. Both sites are influenced by the presence of the secondary amine.

Electrophilic Aromatic Substitution Patterns on the Benzyl Ring

The N-(4-methoxybutyl)amino substituent on the benzene (B151609) ring is a powerful activating group for electrophilic aromatic substitution (EAS). lkouniv.ac.inuomustansiriyah.edu.iq The nitrogen atom's lone pair of electrons can be donated into the aromatic π-system through resonance, which increases the electron density of the ring and makes it more nucleophilic. This electron donation stabilizes the carbocation intermediate (the arenium ion) formed during the reaction, thereby accelerating the substitution process. lkouniv.ac.inmasterorganicchemistry.com

This activating effect is also directing. The resonance stabilization is most effective when the electrophile adds to the ortho or para positions relative to the amino substituent. lkouniv.ac.in Therefore, the N-(4-methoxybutyl)amino group is a strong ortho, para-director.

| Reaction Type | Electrophile | Typical Reagents | Expected Major Products |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 2-Nitro-N-(4-methoxybutyl)benzylamine and 4-Nitro-N-(4-methoxybutyl)benzylamine |

| Halogenation | Br⁺ or Cl⁺ | Br₂, FeBr₃ or Cl₂, AlCl₃ | 2-Bromo-N-(4-methoxybutyl)benzylamine and 4-Bromo-N-(4-methoxybutyl)benzylamine |

| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ | 2-Alkyl-N-(4-methoxybutyl)benzylamine and 4-Alkyl-N-(4-methoxybutyl)benzylamine |

| Friedel-Crafts Acylation | RCO⁺ | R-COCl, AlCl₃ | 2-Acyl-N-(4-methoxybutyl)benzylamine and 4-Acyl-N-(4-methoxybutyl)benzylamine |

Due to the high reactivity of the activated ring, reactions like halogenation may proceed even without a Lewis acid catalyst and can be difficult to control, potentially leading to polysubstitution. lkouniv.ac.in

Reactions at the Benzylic Carbon (e.g., oxidation, functionalization)

The benzylic carbon—the carbon atom directly attached to both the nitrogen and the benzene ring—is a site of significant reactivity. chemistrysteps.comlibretexts.org This enhanced reactivity stems from the ability of the adjacent benzene ring to stabilize intermediates, such as radicals or cations, through resonance. chemistrysteps.comlibretexts.org

Oxidation: The benzylic C-H bond is susceptible to oxidation. The oxidation of secondary benzylamines can lead to different products depending on the reagents and reaction conditions. Common outcomes include the formation of imines or amides. acs.orgresearchgate.netresearchgate.netias.ac.in

Oxidation to Imines: Metal-free oxidative coupling can yield the corresponding N-benzylidenebenzylamine derivative, particularly under an oxygen atmosphere. acs.org CuO-Al₂O₃ has also been used as a catalyst for the oxidation of secondary dibenzylamines to N-benzylbenzaldimines. researchgate.net

Oxidation to Amides: Stronger oxidizing agents can convert the benzylic CH₂ group into a carbonyl group, transforming the secondary amine into an amide. Reagents like tert-Butyl hydroperoxide (TBHP) in the presence of a Lewis acid catalyst (e.g., ZnBr₂ or FeCl₃) can achieve this transformation. researchgate.net

Functionalization: The benzylic position can also be functionalized through radical reactions.

Halogenation: In the presence of a radical initiator, reagents like N-Bromosuccinimide (NBS) can selectively brominate the benzylic position. libretexts.org This reaction proceeds via a resonance-stabilized benzylic radical intermediate. libretexts.org The resulting benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions. youtube.comyoutube.com

| Reaction Type | Reagent(s) | Product |

| Oxidation (to Imine) | Salicylic acid derivatives, O₂ | N-Benzylidene-4-methoxybutylamine |

| Oxidation (to Amide) | ZnBr₂, TBHP | N-(4-methoxybutyl)benzamide |

| Radical Bromination | N-Bromosuccinimide (NBS), light/initiator | (Bromo(phenyl)methyl)(4-methoxybutyl)amine |

| Oxidative Debenzylation | Alkali metal bromide, Oxone | 4-Methoxybutylamine |

Advanced Spectroscopic and Analytical Characterization of Benzyl 4 Methoxybutyl Amine

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all atoms in Benzyl(4-methoxybutyl)amine can be achieved.

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment. The chemical shift (δ), integration value (number of protons), and multiplicity (splitting pattern) of each signal provide detailed information about the molecule's structure.

The aromatic protons on the benzyl (B1604629) group are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm, as a complex multiplet integrating to five protons. The benzylic methylene (B1212753) protons (Ar-CH₂ -N) are anticipated to produce a singlet at approximately δ 3.8 ppm. The protons of the butyl chain will exhibit characteristic shifts influenced by the adjacent nitrogen and oxygen atoms. The methoxy (B1213986) group (O-CH₃ ) will present as a sharp singlet, typically around δ 3.3 ppm. The methylene group adjacent to the oxygen (CH₂ -O) is expected to resonate as a triplet, while the methylene group adjacent to the nitrogen (N-CH₂ ) will also appear as a triplet. The two central methylene groups of the butyl chain will likely appear as multiplets in the upfield region. A broad singlet corresponding to the amine proton (N-H) is also expected, though its chemical shift can vary.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.25 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.80 | Singlet | 2H | Benzylic protons (Ar-CH₂) |

| ~ 3.35 | Triplet | 2H | Methylene protons (-O-CH₂-) |

| ~ 3.30 | Singlet | 3H | Methoxy protons (O-CH₃) |

| ~ 2.65 | Triplet | 2H | Methylene protons (-N-CH₂-) |

| ~ 1.65 | Multiplet | 2H | Methylene protons (-CH₂-CH₂-N) |

| ~ 1.55 | Multiplet | 2H | Methylene protons (-O-CH₂-CH₂-) |

| Variable | Broad Singlet | 1H | Amine proton (N-H) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the carbon's electronic environment and hybridization state.

The aromatic carbons of the phenyl ring are expected to resonate in the δ 127-140 ppm range. The quaternary carbon to which the benzyl group is attached will typically have a lower intensity compared to the protonated carbons. youtube.com The benzylic carbon (Ar-C H₂) and the carbons of the butyl chain will appear in the aliphatic region of the spectrum. The methoxy carbon (C H₃-O) is expected at approximately δ 58-59 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 140 | Aromatic Quaternary Carbon (C) |

| ~ 128.5 | Aromatic Carbons (CH) |

| ~ 128.2 | Aromatic Carbons (CH) |

| ~ 127.0 | Aromatic Carbon (CH) |

| ~ 72.5 | Methylene Carbon (-O-CH₂) |

| ~ 58.7 | Methoxy Carbon (O-CH₃) |

| ~ 54.0 | Benzylic Carbon (Ar-CH₂) |

| ~ 49.5 | Methylene Carbon (-N-CH₂) |

| ~ 29.8 | Methylene Carbon (-O-CH₂-CH₂) |

| ~ 27.0 | Methylene Carbon (-CH₂-CH₂-N) |

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would show correlations between the adjacent methylene protons within the butyl chain, confirming their sequence (-N-CH₂-CH₂-CH₂-CH₂-O-).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.eduemerypharma.com This technique allows for the unambiguous assignment of each carbon atom that bears protons by linking the data from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). researchgate.net This is particularly powerful for identifying the connectivity between different functional groups and confirming the placement of quaternary carbons. For instance, an HMBC spectrum would show a correlation between the benzylic protons (Ar-CH₂ ) and the quaternary aromatic carbon, as well as correlations between the methoxy protons (O-CH₃ ) and the adjacent methylene carbon (-O-C H₂-), definitively assembling the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting mass spectrum displays the molecular ion (M⁺) and a series of fragment ions that serve as a "fingerprint" for the compound.

For this compound (Molecular Weight: 193.29 g/mol ), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 193. americanelements.com Characteristic fragmentation would involve cleavage of bonds alpha to the nitrogen atom and the benzyl group. A prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) ion ([C₇H₇]⁺), is expected from the cleavage of the benzyl group. Another significant fragmentation pathway would be the loss of the methoxybutyl chain, also leading to the m/z 91 fragment or a related fragment at m/z 106 ([C₇H₈N]⁺) from cleavage of the butyl chain C-C bond beta to the nitrogen. Fragmentation of the methoxybutyl chain itself would also produce characteristic ions.

Table 3: Predicted Key Fragment Ions in the EI-MS of this compound

| m/z | Predicted Fragment Ion | Origin |

| 193 | [C₁₂H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 106 | [C₇H₈N]⁺ | Cleavage of C-C bond in the butyl chain |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group cleavage) |

| 73 | [C₄H₉O]⁺ | Methoxybutyl fragment |

Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion, [M+H]⁺, with minimal fragmentation. nih.gov This is particularly useful for confirming the molecular weight of the analyte. For this compound, the ESI mass spectrum would be dominated by a peak at m/z 194.

When coupled with a high-resolution mass analyzer (HRMS), ESI can provide the exact mass of the ion with very high precision (typically to four or more decimal places). frontiersin.org This allows for the determination of the elemental formula, providing definitive confirmation of the compound's chemical composition. The calculated exact mass of the [M+H]⁺ ion for this compound (C₁₂H₂₀NO⁺) is 194.1545, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a powerful technique for the unambiguous structural confirmation of this compound. In a typical MS/MS experiment, the protonated molecule [M+H]+ is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed in a second mass analyzer, producing a characteristic fragmentation pattern that serves as a structural fingerprint.

The fragmentation of secondary amines like this compound is dominated by α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, the primary fragmentation pathways are expected to involve the cleavage of the benzylic C-N bond and bonds within the methoxybutyl chain.

Key predicted fragment ions for this compound in an MS/MS spectrum include:

The benzyl cation (m/z 91): Formed by the cleavage of the C-N bond, this is often a prominent peak for benzyl-substituted compounds.

The iminium ion [CH2=NH-CH2(CH2)2OCH3]+ (m/z 102): Resulting from the loss of the phenyl group.

Ions from the 4-methoxybutyl group: Cleavage at various points along the butyl chain can produce a series of characteristic ions.

MS/MS is particularly vital for differentiating this compound from its positional isomers, such as those where the methoxy group is at a different position on the butyl chain or on the benzyl ring. While the primary mass spectra (MS) of such isomers can be very similar, their MS/MS spectra often show significant differences in the relative abundances of fragment ions, allowing for clear differentiation. Studies on related N-benzylphenethylamine isomers have shown that while electron ionization (EI) mass spectra can be nearly identical, derivatization or the use of LC-MS/MS can effectively distinguish between them. nih.gov

Table 1: Predicted MS/MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 194 | [C12H19NO+H]+ | Protonated Molecular Ion |

| 102 | [C5H12NO]+ | α-cleavage with loss of phenyl group |

| 91 | [C7H7]+ | Benzyl cation from C-N bond cleavage |

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its secondary amine, aromatic ring, ether linkage, and aliphatic chain.

Although a specific spectrum for this compound is not publicly available, the expected vibrational modes can be predicted based on data from similar compounds like N-benzyl-4-methoxyaniline and 4-methoxybenzylamine (B45378). nist.govchemicalbook.com

Key expected FT-IR absorption bands include:

N-H Stretch: A moderate to weak band around 3300-3500 cm⁻¹ is characteristic of a secondary amine.

C-H (Aromatic) Stretch: Peaks appearing just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹).

C-H (Aliphatic) Stretch: Strong bands in the region of 2850-2960 cm⁻¹ due to the methylene and methyl groups in the butyl and benzyl moieties.

C=C (Aromatic) Stretch: One or more bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene (B151609) ring.

C-N Stretch: Bands in the 1086-1250 cm⁻¹ range are typical for amines. acs.org

C-O (Ether) Stretch: A strong, characteristic band for the aryl alkyl ether is expected around 1245 cm⁻¹ (asymmetric stretch) and a weaker one near 1040 cm⁻¹ (symmetric stretch).

Table 2: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 3020 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1230 - 1260 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether |

| 1020 - 1050 | Symmetric C-O-C Stretch | Aryl Alkyl Ether |

| 1080 - 1250 | C-N Stretch | Amine |

Raman spectroscopy is complementary to FT-IR and provides information about the vibrational modes of a molecule. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds. For this compound, a Raman spectrum would be expected to show strong signals for the aromatic C=C ring stretching and the C-C backbone of the alkyl chain.

Specific, experimentally-derived Raman data for this compound is not widely published. However, based on spectra of related compounds like benzylamine (B48309), prominent peaks corresponding to the aromatic ring modes would be anticipated. nih.govchemicalbook.com This technique can be valuable in confirming the presence and substitution pattern of the benzene ring.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Gas chromatography (GC) is a powerful technique for separating volatile compounds and assessing the purity of a sample. When coupled with a mass spectrometer (GC-MS), it allows for the identification of the separated components based on their mass spectra.

The analysis of amines like this compound by GC can be challenging due to their polarity, which can lead to poor peak shape (tailing) and interaction with the GC column. nih.gov To overcome this, specialized deactivated columns or derivatization of the amine group (e.g., acylation) is often employed to reduce polarity and improve chromatographic performance. nih.gov

In a GC-MS analysis, this compound would be identified by its specific retention time and its mass spectrum. The electron ionization (EI) mass spectrum would show a molecular ion peak (m/z 193) and a characteristic fragmentation pattern that can be compared to spectral libraries for confirmation. GC-MS is highly effective for identifying and quantifying impurities in a sample.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC, using a C18 or similar column, is a common method for separating such compounds. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as formic or trifluoroacetic acid to improve peak shape and ensure ionization for MS detection. zodiaclifesciences.comsielc.com

Coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) provides a highly sensitive and selective analytical method. mdpi.com LC-MS allows for the determination of the molecular weight of the compound eluting from the column, confirming its identity. The use of LC-MS/MS further enhances specificity, providing structural information from fragmentation patterns, which is invaluable for distinguishing between closely related isomers and identifying trace-level impurities in complex mixtures. nih.gov

Flash Column Chromatography for Purification

Flash column chromatography is a crucial purification technique in synthetic chemistry, prized for its efficiency in separating compounds from reaction mixtures. For a secondary amine like this compound, this method allows for the removal of unreacted starting materials, byproducts, and other impurities, yielding the compound in a high state of purity. The principles of this technique revolve around the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an eluent).

General Principles and Considerations for Amine Purification

The purification of amines by flash chromatography requires special consideration due to their basic nature. The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, the most common stationary phase. This interaction can lead to several undesirable effects, including:

Peak Tailing: The strong interaction causes the amine to move slowly and unevenly down the column, resulting in broad, tailing peaks in the chromatogram. This poor peak shape can lead to incomplete separation from impurities.

Irreversible Adsorption: In some cases, the amine can bind so strongly to the silica gel that it is not eluted from the column, leading to low recovery of the desired product.

To counteract these issues, several strategies are commonly employed:

Use of a Basic Modifier: A small amount of a volatile tertiary amine, most commonly triethylamine (B128534) (Et₃N), is often added to the eluent. The triethylamine, being a stronger base, preferentially interacts with the acidic sites on the silica gel, effectively "deactivating" them. This allows the desired amine to elute more symmetrically and with better recovery. A typical concentration of triethylamine in the eluent is 1-3%.

Alternative Stationary Phases: While silica gel is the most common choice, other stationary phases can be used. Alumina, which is basic, can be an effective alternative for the purification of amines. Additionally, amine-functionalized silica, where the surface is covalently modified with amino groups, provides a basic surface that repels the amine, leading to improved peak shape without the need for a mobile phase modifier.

Gradient Elution: A common technique is to start with a low-polarity eluent and gradually increase the polarity over the course of the separation. This allows for the efficient elution of non-polar impurities first, followed by the desired compound, and finally any more polar byproducts. For many secondary amines, a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes or petroleum ether is effective.

A Representative Purification Protocol for this compound

A crude reaction mixture containing this compound would first be concentrated to a small volume. This concentrated crude product is then typically adsorbed onto a small amount of silica gel to ensure even loading onto the column. The purification would be performed using a glass column packed with silica gel (230-400 mesh).

The selection of the eluent system is critical for a successful separation. A common starting point for a compound like this compound would be a mixture of a non-polar solvent, such as hexanes or petroleum ether (often referred to by its distillation range, e.g., "sherwood oil"), and a more polar solvent like ethyl acetate. To mitigate the issues associated with the basicity of the amine, triethylamine would be added to the eluent.

A gradient elution would likely provide the best separation. The column would be initially eluted with a low concentration of ethyl acetate in hexanes (e.g., 5-10%), and the polarity would be gradually increased to facilitate the elution of the target compound. The fractions would be collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

The following data tables outline the typical parameters for such a purification.

Table 1: Materials and Equipment for Flash Column Chromatography

| Item | Specification | Purpose |

| Stationary Phase | Silica Gel (230-400 mesh) | Adsorbent for separation |

| Mobile Phase | Hexanes and Ethyl Acetate | Eluent to carry compounds through the column |

| Modifier | Triethylamine (Et₃N) | To prevent peak tailing of the amine |

| Column | Glass column with stopcock | To contain the stationary phase |

| Collection Vessels | Test tubes or flasks | To collect fractions of the eluate |

| Analytical Tool | Thin Layer Chromatography (TLC) plates | To monitor the separation and identify pure fractions |

Table 2: Representative Flash Column Chromatography Parameters for this compound Purification

| Parameter | Value/Description | Rationale |

| Column Packing | Slurry packing with the initial eluent | Ensures a homogenous and well-packed column, preventing cracking and channeling. |

| Sample Loading | Dry loading (adsorbed onto silica gel) | Provides a narrow band at the start of the chromatography, leading to better resolution. |

| Eluent System | Gradient of Ethyl Acetate in Hexanes with 1% Triethylamine | The gradient allows for the separation of compounds with a range of polarities. Triethylamine deactivates the acidic silica gel. |

| Gradient Profile | 5% to 30% Ethyl Acetate in Hexanes | Starts with low polarity to elute non-polar impurities and increases to elute the more polar product. |

| Flow Rate | Approximately 2 inches/minute (solvent head) | A moderate flow rate provides a good balance between separation efficiency and speed. |

| Fraction Size | Dependent on column size (e.g., 10-20 mL for a medium-sized column) | Appropriate fraction sizes are crucial to avoid mixing of separated components. |

| Monitoring | TLC analysis of collected fractions | Allows for the identification of fractions containing the pure this compound. |

Following the collection and identification of the pure fractions, they would be combined and the solvent removed under reduced pressure using a rotary evaporator to yield the purified this compound as an oil or solid. The purity of the final product would then be confirmed by other analytical techniques such as NMR spectroscopy and mass spectrometry.

Theoretical and Computational Investigations of Benzyl 4 Methoxybutyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, allowing for the determination of a molecule's electronic structure and the prediction of its chemical properties. wikipedia.org These methods solve the Schrödinger equation for a given molecular system, providing detailed information about energy levels, electron distribution, and orbital interactions. wikipedia.org

Density Functional Theory (DFT) is a widely used computational method to investigate the structure and properties of molecules. researchgate.net For a flexible molecule such as Benzyl(4-methoxybutyl)amine, which possesses multiple rotatable bonds, identifying the most stable three-dimensional arrangement (conformation) is crucial. The molecule's flexibility arises from rotation around the C-N bond and the single bonds within the 4-methoxybutyl chain.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to perform a conformational search. mdpi.comresearchgate.net This process involves systematically rotating the bonds to find various energy minima on the potential energy surface. The structures at these minima represent stable conformers. The relative stability of these conformers is determined by their calculated energies; a lower energy indicates a more stable conformation. For large, flexible molecules, considering multiple conformations is essential for accurate predictions of properties. acs.orgnih.gov

The results of such a study would typically be presented in a table comparing the relative energies of the most stable conformers, providing insight into the molecule's preferred shape at equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT This table is illustrative, showing the type of data generated from DFT conformational analysis. Actual values would require specific calculations.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| 1 (Global Minimum) | C-C-C-O: ~180° (anti) | 0.00 | ~75% |

| 2 | C-C-C-O: ~60° (gauche) | 0.85 | ~20% |

| 3 | C-N-C-C: ~70° | 1.50 | ~5% |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.com Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful for predicting chemical reactivity. researchgate.net

The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location show its capacity to accept electrons (electrophilicity). researchgate.netnih.gov For this compound, the HOMO is likely localized on the nitrogen atom's lone pair or the π-system of the benzyl (B1604629) group, making these sites susceptible to electrophilic attack. The LUMO would likely be distributed over the antibonding orbitals of the aromatic ring.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. These orbital energies can be reliably calculated using DFT methods. researchgate.netresearchgate.net Analysis of these orbitals provides a basis for understanding and predicting reaction pathways. researchgate.netnumberanalytics.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table illustrates typical output from a quantum chemical calculation. Values are hypothetical.

| Parameter | Energy (eV) | Primary Location |

|---|---|---|

| HOMO | -5.65 | Nitrogen lone pair / Benzyl ring π-system |

| LUMO | -0.21 | Benzyl ring π*-system |

| HOMO-LUMO Gap (ΔE) | 5.44 | N/A |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations analyze static structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, tracking their movements over time and thus simulating the molecule's natural vibrations, rotations, and conformational changes. nih.govconsensus.app

For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape in different environments, such as in a solvent or interacting with other molecules. nih.govmdpi.com By simulating the molecule for nanoseconds or longer, researchers can observe transitions between different stable conformations and determine their relative populations, providing a more realistic picture than a static model. nih.gov

Furthermore, MD simulations can elucidate intermolecular interactions, such as hydrogen bonding with solvent molecules or binding to a biological target. mdpi.com These simulations reveal the specific atoms involved in these interactions and the stability of the resulting complex, which is crucial for understanding its behavior in biological or chemical systems.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. wikipedia.orgnih.gov These predictions can aid in structure verification and the assignment of experimental signals.

DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. nih.govacs.org While calculated frequencies are often systematically higher than experimental values, they can be corrected using scaling factors to achieve good agreement. nih.gov This allows for the confident assignment of specific vibrational modes, such as N-H stretching, C-H stretching of the aromatic ring, and C-O stretching of the methoxy (B1213986) group.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.netnih.govyoutube.com By calculating the magnetic shielding of each nucleus, the chemical shift can be predicted. Comparing these theoretical spectra with experimental data provides a robust method for confirming the molecular structure. researchgate.netmu-varna.bg

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table demonstrates how computational data is compared to experimental results. Predicted values are hypothetical examples based on typical calculation accuracy.

| Spectroscopy | Assignment | Predicted Value | Typical Experimental Value |

|---|---|---|---|

| FT-IR (cm⁻¹) | N-H stretch (secondary amine) | ~3350 | 3300-3500 |

| FT-IR (cm⁻¹) | Aromatic C-H stretch | ~3050 | 3000-3100 |

| FT-IR (cm⁻¹) | Aliphatic C-H stretch | ~2940 | 2850-2960 |

| ¹H NMR (ppm) | Aromatic Protons (C₆H₅) | 7.2-7.4 | 7.2-7.4 |

| ¹H NMR (ppm) | Methoxy Protons (OCH₃) | ~3.3 | 3.3-3.4 |

| ¹³C NMR (ppm) | Aromatic Carbons | 127-140 | 125-140 |

| ¹³C NMR (ppm) | Methoxy Carbon (OCH₃) | ~59 | ~59 |

Computational Studies on Reaction Mechanisms Involving this compound Precursors or Derivatives

Computational methods are extensively used to investigate the mechanisms of chemical reactions. acs.orgu-tokyo.ac.jp By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. numberanalytics.com This provides a detailed, step-by-step understanding of how a reaction proceeds.

A plausible synthetic route to this compound is the reductive amination of benzaldehyde (B42025) with 4-methoxybutan-1-amine. nih.govrsc.org DFT calculations can be used to model this entire process. nih.govacs.orgrsc.org This includes the initial nucleophilic attack of the amine on the aldehyde to form a hemiaminal intermediate, the subsequent dehydration to form an imine (or iminium ion), and the final reduction step to yield the product. nih.gov By calculating the activation energy for each step, the rate-determining step of the reaction can be identified. rsc.org

These studies can also explore the role of catalysts, solvent effects, and the influence of pH on the reaction pathway, offering insights that are valuable for optimizing synthetic procedures. rsc.orgnih.gov

Applications of Benzyl 4 Methoxybutyl Amine As a Building Block in Complex Chemical Synthesis

Role in the Synthesis of Heterocyclic Compounds

Utilization in the Preparation of Advanced Organic Intermediates

As a functionalized secondary amine, Benzyl(4-methoxybutyl)amine can, in principle, serve as an intermediate in the synthesis of more complex molecules. The amine group can be further functionalized, or the methoxy (B1213986) group could be cleaved to a hydroxyl group for subsequent reactions. While structurally similar amines are noted as important pharmaceutical intermediates chemicalbook.com, specific documented examples of this compound being used for the preparation of advanced organic intermediates are not detailed in the available search results.

Precursor in the Synthesis of Substituted Amine Derivatives for Material Science Research (e.g., liquid crystal precursors)

The synthesis of substituted amine derivatives for material science, such as liquid crystals, often involves molecules with specific structural features like rigid cores and flexible chains. While certain amine-substituted phenylcyclohexanes and biphenyls are known to be used in liquid crystal compositions google.com, and polystyrene derivatives with liquid crystal precursor side chains have been synthesized mdpi.com, there is no specific information in the searched literature that documents the use of this compound as a precursor for such materials.

Application in the Development of New Synthetic Methodologies

The development of novel synthetic methods often relies on the use of model substrates to test and optimize reaction conditions.

Integration into Diverse Synthetic Routes Towards Complex Molecular Scaffolds

The synthesis of complex molecular scaffolds is a cornerstone of medicinal and materials chemistry. The structure of this compound, featuring both an aromatic ring and a flexible ether-containing chain attached to a nitrogen atom, suggests its potential for integration into diverse molecular architectures. Nevertheless, specific published synthetic routes that explicitly incorporate this compound to build complex molecular scaffolds are not described in the available research.

Future Directions and Emerging Research Avenues for Benzyl 4 Methoxybutyl Amine

Exploration of Novel Sustainable Synthetic Routes

The synthesis of secondary amines like Benzyl(4-methoxybutyl)amine is a cornerstone of organic chemistry. Future research will likely focus on developing more sustainable and efficient methods for its preparation, moving away from traditional, less atom-economical approaches.

Reductive Amination: Reductive amination stands out as a highly versatile method for forming amines from carbonyl compounds. wikipedia.orgjocpr.com For this compound, this would involve the reaction of benzaldehyde (B42025) with 4-methoxybutylamine or 4-methoxybutanal (B3115671) with benzylamine (B48309). Green chemistry principles favor one-pot catalytic processes that avoid stoichiometric, waste-generating reagents. wikipedia.orgacsgcipr.org Future work could explore heterogeneous catalysts, such as copper-based systems, which allow for direct reductive amination or "hydrogen borrowing" from alcohols, producing water as the only byproduct and simplifying purification. researchgate.netrsc.org

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign route to chiral amines. numberanalytics.com Enzymes like imine reductases (IREDs) and amine dehydrogenases (AmDHs) are capable of asymmetric reductive amination of carbonyls, which could be adapted for the synthesis of potentially chiral analogues of this compound. rsc.orgnih.govresearchgate.net Biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, could further enhance the efficiency of synthesizing such compounds from simple precursors. nih.govacs.org

A comparison of potential sustainable synthetic strategies is presented below.

| Synthetic Strategy | Key Features | Potential Advantages for this compound | Relevant Research Findings |

| Catalytic Reductive Amination | One-pot reaction of a carbonyl and an amine with H₂ and a metal catalyst. acsgcipr.org | High atom economy, reduced waste, potential for scalability. | Heterogeneous copper catalysts show high conversion and selectivity for secondary amines. researchgate.net Ruthenium-based catalysts enable one-pot amination of carboxylic acids. rsc.org |

| Hydrogen Borrowing | Reaction of an alcohol and an amine catalyzed by a metal complex, generating a transient carbonyl. rsc.org | Avoids the need for pre-oxidized starting materials; water is the sole byproduct. | Ruthenium and iridium complexes are effective for N-alkylation of amines with alcohols. rsc.org |

| Biocatalytic Synthesis | Use of enzymes like Amine Dehydrogenases (AmDHs) or Imine Reductases (IREDs). rsc.orgacs.org | High stereoselectivity for chiral amines, mild reaction conditions (aqueous media, room temp), biodegradable catalysts. | AmDHs have been used for efficient amination of various ketones and aldehydes. rsc.org Chemoenzymatic one-pot processes can combine chemical and biocatalytic steps. acs.org |

Potential for Catalytic Applications

The structural features of this compound, specifically the secondary amine nitrogen, suggest it could be explored for applications in catalysis.

Organocatalysis: Secondary amines are a well-established class of organocatalysts, capable of activating carbonyl compounds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. nih.gov While simple amines are common, research into catalysts with tailored steric and electronic properties is ongoing. The benzyl (B1604629) and methoxybutyl groups of this compound could influence the reactivity and selectivity of such catalytic cycles. Future studies could investigate its efficacy in classic amine-catalyzed reactions like Michael additions or aldol (B89426) reactions, although catalyst deactivation pathways would also need to be considered. acs.org

Metal-Ligand Complexes: The nitrogen atom can act as a ligand, coordinating with transition metals to form catalytically active complexes. wikipedia.org Such complexes are pivotal in a vast range of transformations, including oxidation, reduction, and cross-coupling reactions. scirp.orgnih.gov Research could be directed towards synthesizing well-defined metal complexes of this compound (e.g., with ruthenium, palladium, or iridium) and evaluating their performance in reactions like transfer hydrogenation or C-H activation. The nature of the N-substituents can tune the electronic and steric environment of the metal center, thereby influencing catalytic activity and selectivity.

Advanced Functionalization Strategies for Unique Chemical Entities

This compound can serve as a scaffold for the synthesis of more complex and potentially valuable molecules. Advanced functionalization strategies would focus on selectively modifying different parts of the molecule.

N-H Functionalization: The secondary amine is a prime site for modification. It can undergo a wide range of reactions including acylation, sulfonylation, and further alkylation to create tertiary amines and amides. enamine.net Enzymatic methods, for instance using lipases, offer a green route for amide bond formation under mild conditions. nih.gov

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis by avoiding pre-functionalized starting materials. For this compound, this could involve:

Benzylic C-H Functionalization: The methylene (B1212753) group adjacent to the phenyl ring is activated and could be a target for oxidative functionalization.

ortho-Aryl C-H Functionalization: Using the amine or a derivative as a directing group, transition metal-catalyzed reactions could introduce new substituents at the ortho-position of the benzene (B151609) ring. nih.gov

α-Amino C-H Functionalization: Photoredox catalysis can generate an α-amino radical from the aminium radical cation, enabling the introduction of various nucleophiles adjacent to the nitrogen atom. acs.org

| Functionalization Target | Methodology | Potential Outcome | Relevant Research Example |

| N-H Bond | Acylation / Sulfonylation | Creation of amides and sulfonamides with diverse properties. | Enzymatic amidation using Candida antarctica lipase (B570770) B (CALB). nih.gov |

| ortho-Aryl C-H Bond | Transition-Metal Directed C-H Activation | Introduction of aryl or alkyl groups to the benzene ring. | Iridium-catalyzed ortho-alkenylation of benzylamines using a directing group. nih.gov |

| α-Amino C-H Bond | Photoredox Catalysis | Addition of nucleophiles to the carbon adjacent to the nitrogen. | Intermolecular Mannich-type reactions of tertiary amines with nucleophiles. acs.org |

| Aromatic Ring | Dearomative Functionalization | Conversion of the aromatic ring into a multi-substituted alicyclic system. | Palladium-catalyzed C4-allylation of benzyl ammoniums. chemrxiv.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis increasingly relies on automation and continuous flow technologies to improve efficiency, safety, and scalability. organic-chemistry.orgnih.gov

Flow Chemistry: The synthesis of amines and their derivatives is well-suited to flow chemistry. nih.govthieme-connect.com Continuous processes allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and selectivities. acs.org For this compound, a flow process for its synthesis via reductive amination could be developed, potentially telescoping multiple steps to avoid the isolation of intermediates. This is particularly advantageous when dealing with hazardous reagents or unstable intermediates. nih.gov

Automated Synthesis: Automated platforms, often utilizing robotic systems, can accelerate the exploration of reaction conditions and the synthesis of compound libraries. sigmaaldrich.comchemspeed.com this compound could be incorporated into such platforms as a building block. For example, an automated synthesizer could perform a series of parallel acylations or alkylations on the amine, rapidly generating a library of derivatives for screening purposes. sigmaaldrich.com These platforms integrate synthesis, purification, and analysis, significantly increasing research throughput. nih.govresearchgate.net

Role in Expanding Chemical Space through Library Synthesis

The structure of this compound makes it an ideal building block for the synthesis of compound libraries aimed at drug discovery and materials science. purkh.com Secondary amines are frequently used in library synthesis due to the reliability of reactions like amide coupling, arylation, and further reductive amination. enamine.net

By using this compound as a starting point, chemists can systematically vary the substituents to explore a defined region of chemical space. The benzyl group can be modified on the aromatic ring, the secondary amine provides a handle for introducing a wide variety of groups, and the methoxybutyl chain offers a flexible, lipophilic segment that can be altered. This systematic derivatization is crucial for structure-activity relationship (SAR) studies in drug development, where small changes to a molecule's structure can have profound effects on its biological activity. The availability of diverse amine building blocks is essential for expanding the structural diversity of these libraries. enamine.netdesigner-drug.com

Q & A

Q. How can researchers optimize the synthesis of Benzyl(4-methoxybutyl)amine for high yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of catalysts, solvents, and reaction conditions. Palladium-catalyzed carbonylative aminohomologation (using aryl halides) is a robust method, as demonstrated in similar benzylamine derivatives . Key factors include:

- Catalyst Loading : 5–10 mol% Pd(OAc)₂ with ligands like Xantphos.

- Temperature : 80–100°C under inert atmosphere (N₂/Ar).

- Reduction Step : Sodium borohydride (NaBH₄) or formic acid-mediated reduction for imine intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. Table 1: Reaction Conditions for Synthesis

| Parameter | Optimal Range | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂/Xantphos | |

| Solvent | Toluene/DMF | |

| Reaction Time | 12–24 hours | |

| Yield | 60–85% (depending on scale) |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural confirmation and purity assessment:

- NMR Spectroscopy : ¹H/¹³C NMR to verify amine proton signals (δ 1.5–2.5 ppm) and methoxy group (δ 3.2–3.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (e.g., m/z 208.17 for C₁₂H₁₉NO) .

- FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C stretch) .

- Elemental Analysis : Validate C, H, N composition within ±0.3% of theoretical values .

Q. What preliminary assays assess the biological activity of this compound?

Methodological Answer: Initial screens focus on target engagement and cytotoxicity:

- Enzyme Inhibition : Test against monoamine oxidases (MAOs) or acetylcholinesterase (AChE) using fluorometric assays .

- Cellular Viability : MTT assay on neuronal (SH-SY5Y) or hepatic (HepG2) cell lines (IC₅₀ > 100 µM suggests low toxicity) .

- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways in this compound synthesis?

Methodological Answer: Mechanistic insights are gained through:

- Kinetic Profiling : Monitor intermediates via in-situ FTIR or HPLC to identify rate-limiting steps (e.g., imine formation vs. reduction) .

- Isotopic Labeling : Use ¹³C-labeled CO in palladium-catalyzed steps to trace carbonyl incorporation .

- Computational Modeling : Density functional theory (DFT) to simulate transition states and activation barriers (software: Gaussian or ORCA) .

Q. What strategies enhance the bioactivity of this compound through structural modification?

Methodological Answer: Rational design involves:

- Substituent Variation : Replace methoxy with ethoxy or halogen groups to modulate lipophilicity and target binding .

- Scaffold Hybridization : Fuse with benzothiazole or piperidine moieties to enhance CNS penetration .

- Prodrug Design : Introduce ester linkages (e.g., acetylated amine) for improved bioavailability .

Q. Table 2: Bioactivity of Structural Analogues

| Derivative | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-Methoxybutyl | MAO-A | 12.3 | |

| 3-Methoxybutan-2-yl | AChE | 45.7 | |

| Fluorobenzyl variant | 5-HT₂A receptor | 8.9 |

Q. How should researchers address contradictory data in literature regarding this compound’s efficacy?

Methodological Answer: Contradictions arise from variability in experimental design. Mitigation strategies include:

- Reproducibility Checks : Replicate studies using identical reagents (e.g., Sigma-Aldrich Pd catalysts) and cell lines .

- Meta-Analysis : Apply Cochrane systematic review guidelines to aggregate data, assess bias, and compute effect sizes .

- Orthogonal Assays : Validate enzyme inhibition via both fluorometric and radiometric methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products